molecular formula C14H18N8OS B2845506 3-(methoxymethyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine CAS No. 2201470-62-2

3-(methoxymethyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2845506
CAS No.: 2201470-62-2
M. Wt: 346.41
InChI Key: FCWXCWDPPUHVEI-UHFFFAOYSA-N
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Description

3-(methoxymethyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine is a useful research compound. Its molecular formula is C14H18N8OS and its molecular weight is 346.41. The purity is usually 95%.
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Biological Activity

The compound 3-(methoxymethyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine is a complex heterocyclic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • Thiadiazole ring
  • Azetidine ring
  • Triazolo-pyridazine moiety

The molecular formula is C15H19N5OC_{15}H_{19}N_5O, and it possesses various functional groups that may influence its biological interactions.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and specificity can lead to modulation of various biological pathways. Preliminary studies suggest potential inhibition of kinases and influence on cell cycle regulation.

In Vitro Studies

In vitro studies have demonstrated the following activities:

  • Cytotoxicity : The compound exhibits moderate cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, compounds derived from similar structures have shown IC50 values in the range of 1.06 μM to 2.73 μM against these cell lines .
  • Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit c-Met kinase activity, which is crucial in cancer progression. The IC50 values for related compounds have been reported as low as 0.090 μM .

Structure-Activity Relationship (SAR)

The introduction of specific substituents on the thiadiazole or triazole rings has been shown to enhance biological activity. For example, modifications leading to increased lipophilicity or hydrogen bonding capabilities can significantly improve binding affinity to target proteins.

Study 1: Triazolo-Pyridazine Derivatives

A study focused on triazolo-pyridazine derivatives similar to our compound demonstrated significant anticancer properties. The most effective derivative exhibited cytotoxicity with IC50 values comparable to established drugs like Foretinib . This highlights the potential for developing new therapeutic agents based on our compound's structure.

Study 2: Enzyme Interaction

Another research effort evaluated the interaction of triazolo derivatives with c-Met kinase. The findings indicated that specific modifications could lead to enhanced inhibitory effects on cancer cell proliferation and induced apoptosis in targeted cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable ActivityIC50 (μM)
Compound ATriazolo-Pyridazinec-Met Inhibition0.090
Compound BThiadiazole DerivativeCytotoxicity1.06
Compound CAzetidine-BasedAntiproliferative2.73

Properties

IUPAC Name

3-(methoxymethyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N8OS/c1-9-16-17-12-4-5-13(18-22(9)12)21-6-10(7-21)20(2)14-15-11(8-23-3)19-24-14/h4-5,10H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWXCWDPPUHVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC(=NS4)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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